GW9508

描述

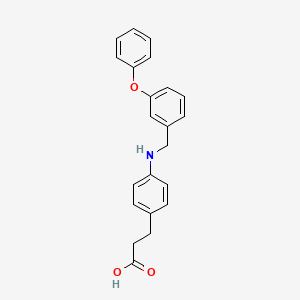

structure in first source

属性

IUPAC Name |

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGENZVKCTGIDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237088 | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885101-89-3 | |

| Record name | GW-9508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-9508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW9508

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of GW9508, a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This compound is a critical pharmacological tool for investigating the physiological roles of FFAR1 in metabolism, inflammation, and cellular signaling.

Core Mechanism of Action: FFAR1/GPR40 Activation

This compound's primary mechanism of action is the activation of FFAR1, a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and the brain.[1] While it also acts as an agonist for FFAR4 (GPR120), it displays a selectivity of approximately 60 to 100 times greater for FFAR1.[1][2][3] This selectivity makes it an invaluable tool for dissecting FFAR1-specific pathways.

Upon binding, this compound induces a conformational change in the FFAR1 receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[4][5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][6][7] The concurrent elevation of cytosolic Ca²⁺ and DAG leads to the activation of specific protein kinase C (PKC) isoforms, particularly PKCα and PKCε.[8][9] In pancreatic β-cells, this signaling cascade is a key mechanism by which this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3][8][9]

Caption: Canonical Gq signaling pathway activated by this compound.

Downstream and Context-Dependent Signaling Pathways

Beyond the canonical Gq pathway, FFAR1 activation by this compound initiates other significant signaling cascades that vary by cell type.

-

MAPK and PI3K/Akt Pathways: In cells such as bovine neutrophils, HepG2 hepatocytes, and airway smooth muscle cells, this compound has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as the PI3K/Akt pathway.[10][11][12] These pathways are crucial for regulating cellular processes including inflammation, proliferation, and metabolism. For instance, in HepG2 cells, this compound activates the Akt/GSK-3β pathway to increase glycogen (B147801) storage and reverses insulin signaling impairment through a GPR40-dependent mechanism.[4][5] In neutrophils, these pathways lead to the degradation of IκBα, activating the NF-κB transcription factor and subsequent expression of inflammatory genes like COX-2 and IL-8.[11]

-

Regulation of Lipogenesis and Inflammation: In hepatic cells, this compound-mediated FFAR1 activation downregulates the expression of sterol regulatory element-binding protein 1 (SREBP1) via a p38-dependent pathway, leading to a reduction in lipid accumulation.[10] Furthermore, this compound exhibits anti-inflammatory effects by suppressing the expression of various chemokines and cytokines in keratinocytes and macrophages.[3][12][13]

-

Paradoxical Inhibition of Insulin Secretion: While this compound is known to potentiate insulin secretion at high glucose concentrations, some studies in rat pancreatic β-cells have shown it can inhibit insulin secretion at lower glucose levels.[6][7] This is attributed to the activation of ATP-sensitive potassium (KATP) channels, which causes membrane hyperpolarization and prevents the influx of Ca²⁺ required for insulin vesicle fusion.[6][7] This highlights the complex, glucose-sensitive nature of this compound's effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. apexbt.com [apexbt.com]

- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

GW9508: A Selective GPR40 Agonist for Research and Drug Discovery

An In-depth Technical Guide

Introduction

GW9508 is a potent and selective synthetic agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4] this compound also demonstrates activity as an agonist for GPR120 (FFAR4), albeit with approximately 100-fold lower potency than for GPR40.[1][5] This dual agonism, combined with its anti-inflammatory properties, makes this compound a valuable tool for investigating the physiological roles of these receptors in metabolic regulation and inflammatory processes.[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Chemical Properties

| Property | Value |

| IUPAC Name | 4-[[(3-Phenoxyphenyl)methyl]amino]benzenepropanoic acid |

| Synonyms | GW-9508, GW 9508 |

| CAS Number | 885101-89-3 |

| Molecular Formula | C₂₂H₂₁NO₃ |

| Molecular Weight | 347.41 g/mol |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and ethanol. |

Pharmacological Data

The following tables summarize the in vitro potency and efficacy of this compound from various studies.

Table 1: In Vitro Agonist Potency of this compound at GPR40 and GPR120

| Receptor | Cell Line | Assay | Parameter | Value | Reference |

| Human GPR40 | HEK-293 | Intracellular Ca²⁺ Mobilization | pEC₅₀ | 7.32 ± 0.03 | [1][3] |

| Human GPR40 | HEK-293 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 47.8 nM | [7] |

| Human GPR120 | HEK-293 | Intracellular Ca²⁺ Mobilization | pEC₅₀ | 5.46 ± 0.09 | [1][3] |

| Human GPR120 | HEK-293 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 3,467 nM | [7] |

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

| Cell Line | Glucose Concentration | Parameter | Value | Reference |

| MIN6 | 25 mM | pEC₅₀ | 6.14 ± 0.03 | [1][3] |

| MIN6 | 25 mM | Fold Increase in Insulin Secretion (at 20 µM this compound) | 1.52 ± 0.04 | [3] |

| INS-1D | 20 mM | Fold Increase in Insulin Secretion (at 10 µM this compound) | Significant potentiation | [8] |

| Primary Rat Islets | 5 mM and 15 mM | Effect | Inhibition of GSIS at >20 µM | [9][10] |

| Primary Mouse Islets | Not specified | Effect | No effect on GSIS | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR40, which is predominantly coupled to the Gαq/11 subunit of the heterotrimeric G protein complex.[3][4] This activation initiates a downstream signaling cascade that is central to its physiological effects.

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[4][9] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[11] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the potentiation of glucose-stimulated insulin secretion. Simultaneously, DAG activates protein kinase C (PKC), which also contributes to the insulin secretion pathway.[8][11]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by this compound.

1. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR40.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit), Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4), and probenecid (B1678239) (to prevent dye leakage).

-

Procedure:

-

Prepare the dye loading solution according to the manufacturer's instructions.

-

Aspirate the culture medium from the cell plate.

-

Add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

3. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

4. Fluorescence Measurement:

-

Instrument: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

-

Procedure:

-

Place the dye-loaded cell plate into the instrument and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument's liquid handler adds the this compound dilutions to the respective wells.

-

Immediately and continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

5. Data Analysis:

-

The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as a ratio of the fluorescence after compound addition to the baseline.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ or pEC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

1. Cell Culture and Plating:

-

Cell Line: MIN6 mouse insulinoma cells.

-

Culture Medium: DMEM with high glucose (25 mM) supplemented with 15% FBS, penicillin, and streptomycin.

-

Plating: Seed MIN6 cells into 24-well or 48-well plates and culture until they reach approximately 80-90% confluency.

2. Pre-incubation (Starvation):

-

Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM or 5 mM) and 0.1% Bovine Serum Albumin (BSA).

-

Procedure:

-

Wash the cells twice with the low-glucose KRBH buffer.

-

Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

-

3. Stimulation:

-

Solutions: Prepare KRBH buffer with:

-

Low glucose (e.g., 5 mM) as a negative control.

-

High glucose (e.g., 25 mM) as a positive control.

-

High glucose with various concentrations of this compound.

-

-

Procedure:

-

Aspirate the pre-incubation buffer.

-

Add the different stimulation solutions to the respective wells.

-

Incubate for 1-2 hours at 37°C.

-

4. Sample Collection and Insulin Quantification:

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.

5. Data Analysis:

-

Normalize the secreted insulin levels to the total protein content or cell number in each well.

-

Calculate the fold-increase in insulin secretion in the presence of this compound compared to the high-glucose control.

-

Generate a dose-response curve by plotting the potentiation of insulin secretion against the logarithm of the this compound concentration to determine the EC₅₀ or pEC₅₀.

Conclusion

This compound is a well-characterized and selective agonist of GPR40, making it an indispensable research tool for elucidating the roles of free fatty acid receptors in various physiological and pathophysiological processes. Its ability to potentiate glucose-stimulated insulin secretion has positioned GPR40 as a key target in the development of novel therapeutics for type 2 diabetes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 9508 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. proteopedia.org [proteopedia.org]

The Dichotomous Role of GW9508 in Glucose-Stimulated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW9508, a potent and selective agonist for the G protein-coupled receptor 40 (GPR40/FFAR1), has emerged as a significant pharmacological tool for dissecting the mechanisms of glucose-stimulated insulin (B600854) secretion (GSIS). Its effects, however, are complex and context-dependent, demonstrating both potentiation and inhibition of insulin release in different experimental models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on pancreatic β-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The dual nature of this compound's effects underscores the intricate regulation of insulin secretion and offers critical insights for the development of novel therapeutics for metabolic disorders.

Introduction

The pancreatic β-cell is the primary regulator of glucose homeostasis through the tightly controlled secretion of insulin. Glucose-stimulated insulin secretion (GSIS) is a multifaceted process initiated by glucose metabolism, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+)[1]. This canonical pathway is further modulated by various signaling molecules, including free fatty acids (FFAs), which act on receptors like GPR40. This compound, a synthetic agonist of GPR40, provides a means to investigate the specific role of this receptor in modulating GSIS, independent of the metabolic effects of FFAs. This guide synthesizes the current understanding of this compound's influence on insulin secretion, highlighting its dualistic behavior and the underlying molecular machinery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various aspects of β-cell function.

Table 1: Effect of this compound on Insulin Secretion

| Experimental Model | Glucose Concentration | This compound Concentration | Observed Effect on Insulin Secretion | Reference |

| INS-1D Cells | 3 mM (substimulatory) | 10 µM | No significant increase | [2] |

| INS-1D Cells | 20 mM (stimulatory) | 10 µM | Enhanced insulin secretion | [2] |

| MIN6 Cells | 5 mM (low) | Up to 20 µM | No effect | [3] |

| MIN6 Cells | 25 mM (high) | Concentration-dependent potentiation (pEC50 = 6.14 ± 0.03) | [3] | |

| Primary Rat Islets | 2 mM (basal) | 10-40 µM | No significant influence | [4][5] |

| Primary Rat Islets | 5 mM and 15 mM (stimulatory) | >20 µM | Significant inhibition | [4][5] |

Table 2: Pharmacological Parameters of this compound

| Target Receptor | Cell Line | Parameter | Value | Reference |

| GPR40 | HEK-293 | pEC50 for Ca2+ mobilization | 7.32 ± 0.03 | [3] |

| GPR120 | HEK-293 | pEC50 for Ca2+ mobilization | 5.46 ± 0.09 | [3] |

Table 3: Effect of PKC Inhibitors on this compound-Potentiated GSIS in INS-1D Cells

| Inhibitor (75 µM) | Target | Effect on this compound-potentiated GSIS at 20 mM glucose | Reference |

| antp-PKCα | PKCα | Significant reduction (p < 0.05) | [6] |

| antp-PKCε | PKCε | More potent reduction than antp-PKCα (p < 0.01) | [6] |

Signaling Pathways of this compound in Pancreatic β-Cells

This compound primarily exerts its effects through the activation of GPR40, a Gq/11-coupled receptor. The downstream signaling cascade bifurcates depending on the ambient glucose concentration, leading to differential engagement of protein kinase C (PKC) isoforms and, in some models, modulation of ion channel activity.

GPR40-Mediated Signaling Cascade

Activation of GPR40 by this compound initiates the following canonical pathway:

-

Gq/11 Activation: Ligand binding to GPR40 activates the heterotrimeric G protein Gq/11.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2].

-

IP3-Mediated Ca2+ Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol[2].

-

DAG-Mediated PKC Activation: DAG directly activates conventional (cPKC) and novel (nPKC) isoforms of PKC[2].

Glucose-Dependent Differential PKC Isoform Activation

A key aspect of this compound's action is its differential activation of PKC isoforms in a glucose-dependent manner, as observed in INS-1D cells[2][7]:

-

At substimulatory glucose (e.g., 3 mM): this compound induces a sustained activation of the novel PKC isoform, PKCε. This activation is independent of a significant rise in intracellular Ca2+ and is primarily driven by DAG. The conventional isoform, PKCα, which requires both DAG and Ca2+ for activation, is not significantly activated under these conditions. This PKCε activation may involve the opening of TRPC3 and TRPM channels, leading to a minor membrane depolarization[2].

-

At stimulatory glucose (e.g., 20 mM): The canonical glucose metabolism pathway leads to membrane depolarization and Ca2+ influx through voltage-dependent calcium channels (VDCCs). In the presence of this compound, this glucose-induced Ca2+ influx, combined with DAG production from GPR40 activation, leads to the transient activation of PKCα and a further, more potent activation of PKCε[2][7]. Both isoforms then contribute to the potentiation of insulin secretion.

Inhibitory Pathway via KATP Channel Activation

Contrasting with its effects in cell lines, this compound has been shown to inhibit GSIS in primary rat islets. This inhibitory action is attributed to the activation of KATP channels, which leads to membrane hyperpolarization and prevents the Ca2+ influx necessary for insulin secretion[4][5]. While this compound still triggers a transient release of Ca2+ from intracellular stores via the PLC pathway in these cells, this effect is insufficient to overcome the inhibitory signal from KATP channel opening[4][5]. The precise mechanism by which GPR40 activation leads to KATP channel opening is not fully elucidated but appears to be a distal step in the signaling cascade.

Experimental Protocols

Static Insulin Secretion Assay

This protocol is adapted for both pancreatic islet and β-cell lines (e.g., INS-1).

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB (e.g., 2.8 mM or 3 mM glucose).

-

High glucose KRB (e.g., 16.7 mM or 20 mM glucose).

-

This compound stock solution (in DMSO).

-

24-well plates.

-

Acidified ethanol (B145695) (for insulin extraction).

-

Insulin ELISA kit.

Procedure:

-

Cell/Islet Preparation:

-

For Islets: Isolate islets and allow them to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.

-

For Cell Lines: Seed cells in 24-well plates to achieve 80-90% confluency on the day of the assay.

-

-

Pre-incubation:

-

Gently wash the cells/islets twice with low glucose KRB.

-

Pre-incubate in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

-

Incubation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer with the following conditions (in triplicate):

-

Low glucose.

-

Low glucose + this compound.

-

High glucose.

-

High glucose + this compound.

-

-

Incubate for 1 hour at 37°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant from each well.

-

Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.

-

-

Insulin Content (Optional):

-

Lyse the cells/islets in each well with acidified ethanol to extract the remaining intracellular insulin. Store at -20°C.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize secreted insulin to the total insulin content or total protein content.

-

References

- 1. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits insulin secretion by activating ATP-sensitive potassium channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]

- 7. G-protein-coupled receptor 40 agonist this compound potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GW9508 on Ghrelin Release Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of GW9508 on ghrelin release. This compound, a potent agonist for the free fatty acid receptors GPR40 (FFA1) and GPR120 (FFAR4), has been identified as a significant inhibitor of ghrelin secretion. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Core Findings: this compound Inhibits Ghrelin Secretion via GPR120/ERK Pathway

This compound acts as a chemical agonist for GPR120, a G-protein coupled receptor expressed in ghrelin-producing cells.[1][2] Activation of GPR120 by this compound triggers a downstream signaling cascade that ultimately leads to the inhibition of acyl-ghrelin secretion.[2][3] This inhibitory effect has been observed in both in vitro studies using ghrelinoma cell lines and in vivo animal models.[1] The signaling mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][4] Notably, this compound has been shown to block the norepinephrine-induced elevation of ghrelin, suggesting a potential regulatory role in the sympathetic nervous system's control of ghrelin release.[1][3][4] While this compound is also a potent agonist for GPR40, studies in ghrelin-producing cells that lack GPR40 expression indicate that the inhibitory effect on ghrelin secretion is mediated specifically through GPR120.[5]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on acyl-ghrelin secretion as reported in key studies.

Table 1: In Vitro Inhibition of Acyl-Ghrelin Secretion in SG-1 Cells by this compound

| This compound Concentration (µM) | Percentage of Control Acyl-Ghrelin Secretion | Reference |

| 30 | ~60% | [2] |

| 100 | ~50% | [2] |

Table 2: In Vivo Effect of this compound on Plasma Acyl-Ghrelin Levels in Mice

| Treatment | Effect on Plasma Acyl-Ghrelin | Reference |

| This compound Administration | Decreased plasma ghrelin levels | [1][6] |

| Fasting + this compound | Blocked fasting-induced increase in plasma acyl-ghrelin | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound on ghrelin release.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vitro Ghrelin Secretion Assay from SG-1 Cells

This protocol is adapted from studies investigating the direct effects of this compound on a ghrelin-producing cell line.[2]

1. Cell Culture:

- Maintain SG-1 ghrelinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Culture cells at 37°C in a humidified atmosphere with 5% CO2.

- Plate cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

- The following day, wash the cells once with serum-free DMEM.

- Prepare treatment solutions by dissolving this compound in DMSO and then diluting to final concentrations (e.g., 30 µM and 100 µM) in serum-free DMEM containing 0.1% fatty acid-free Bovine Serum Albumin (BSA). The final DMSO concentration should be kept below 0.1%.

- A vehicle control (0.1% DMSO in serum-free DMEM with 0.1% BSA) must be included.

- Remove the wash medium and add 500 µL of the respective treatment or control solution to each well.

3. Incubation and Sample Collection:

- Incubate the cells for a specified period, for example, 6 hours, at 37°C.[2]

- After incubation, collect the culture medium from each well.

- Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.

- Transfer the supernatant to a new tube and store it at -80°C until ghrelin measurement.

4. Ghrelin Measurement:

- Determine the concentration of acyl-ghrelin in the collected medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for acylated ghrelin.

- Follow the manufacturer's instructions for the ELISA procedure, which typically involves sample incubation in antibody-coated plates, washing steps, addition of a detection antibody and substrate, and measurement of absorbance at a specific wavelength.[7][8][9][10]

- Calculate the ghrelin concentration based on a standard curve generated from known concentrations of acyl-ghrelin.

- Normalize the results to the protein content of the cells in each well or express as a percentage of the vehicle control.

Western Blotting for ERK Phosphorylation

This protocol outlines the procedure to assess the activation of the ERK signaling pathway in response to this compound.[3]

1. Cell Lysis:

- Culture and treat SG-1 cells with this compound as described in the secretion assay protocol for a shorter duration (e.g., 15-30 minutes).

- After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

2. Protein Quantification:

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. Electrophoresis and Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- To control for protein loading, strip the membrane and re-probe with an antibody for total ERK.

5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

- Capture the chemiluminescent signal using an imaging system.

- Quantify the band intensities using densitometry software and express the level of p-ERK relative to total ERK.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on ghrelin release pathways. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

References

- 1. G protein-coupled receptor 120 signaling regulates ghrelin secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. sceti.co.jp [sceti.co.jp]

- 9. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Chemical Landscape of GW9508: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological properties of investigational compounds is paramount. This technical guide provides an in-depth exploration of GW9508, a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).

This document details the chemical structure, mechanism of action, and key experimental data related to this compound, offering a valuable resource for those investigating its therapeutic potential.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid, is a small molecule belonging to the aminophenylpropanoate class. Its chemical formula is C22H21NO3, and it has a molecular weight of approximately 347.41 g/mol . The structure of this compound is characterized by a propanoic acid moiety, a central phenyl ring with a methylamino linker, and a terminal 3-phenoxyphenyl group. This specific arrangement of functional groups is crucial for its high affinity and selectivity towards its primary biological target, GPR40.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |

| Synonyms | GW-9508, GW 9508 | |

| Molecular Formula | C22H21NO3 | |

| Molecular Weight | 347.414 g/mol | |

| CAS Number | 885101-89-3 | |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| InChI | InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) |

Mechanism of Action: GPR40-Mediated Signaling

This compound is a potent agonist of GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by this compound initiates a cascade of intracellular events, primarily through the Gαq/11 signaling pathway, which is pivotal in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).

The Canonical Gαq/11 Signaling Pathway

The primary mechanism of action for this compound involves the activation of the Gαq/11 subunit upon binding to GPR40. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) isoforms, particularly PKCα and PKCε. The activation of these PKC isoforms is a critical step in enhancing the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels. This glucose-dependent action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.

Alternative Signaling Pathways

While the Gαq/11 pathway is the most well-characterized, evidence suggests that this compound may also modulate other signaling cascades in different cell types, contributing to its diverse biological effects. These include:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: In some contexts, GPR40 activation has been linked to the phosphorylation and activation of p38 MAPK, which can influence inflammatory responses and cellular stress.

-

Akt/GSK-3β Pathway: this compound has been shown to influence the Akt/glycogen synthase kinase 3β (GSK-3β) pathway, which is involved in cell survival and metabolism.

-

AMP-activated Protein Kinase (AMPK) Pathway: Activation of AMPK, a key regulator of cellular energy homeostasis, has also been observed following this compound treatment in certain experimental models.

The precise interplay and tissue-specific relevance of these alternative pathways are areas of ongoing research.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key pharmacological data.

Table 2: Pharmacological Profile of this compound

| Assay | Receptor | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Human GPR40 | HEK-293 | pEC50 | 7.32 | |

| Calcium Mobilization | Human GPR120 | HEK-293 | pEC50 | 5.46 | |

| Glucose-Stimulated Insulin Secretion | - | MIN6 | pEC50 | 6.14 | |

| Radioligand Binding | Human GPR40 | - | Ki | - | - |

| Calcium Mobilization | Human GPR40 | CHO | EC50 | 48 nM | - |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Ki is the inhibition constant.

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of GPR40 activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human GPR40 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the automated addition of various concentrations of this compound.

-

Data Acquisition: Fluorescence intensity is measured kinetically for a defined period immediately after compound addition.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR40 activation by this compound on insulin secretion from pancreatic β-cells.

Methodology:

-

Cell Culture: MIN6 mouse insulinoma cells are seeded in 24-well plates and cultured to a confluent monolayer.

-

Pre-incubation (Starvation): Cells are washed and pre-incubated for 2 hours in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) to establish a basal level of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with KRBB containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, with or without various concentrations of this compound.

-

Sample Collection: After a 1-2 hour incubation period, the supernatant from each well is collected.

-

Insulin Quantification: The concentration of insulin in the collected supernatants is measured using a commercially available ELISA or radioimmunoassay kit.

-

Data Analysis: The amount of insulin secreted is normalized to the total protein content of the cells in each well. The fold-increase in insulin secretion in the presence of high glucose and this compound, compared to high glucose alone, is calculated.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of GPR40 in various physiological and pathological processes. Its well-defined chemical structure and potent, selective agonism at GPR40 make it an ideal candidate for studies aimed at understanding the therapeutic potential of targeting this receptor for metabolic diseases and beyond. The detailed information provided in this guide is intended to support and facilitate further research into the promising biology of this compound.

GW9508 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of GW9508 when dissolved in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support the effective use of this compound in a laboratory setting, ensuring accurate and reproducible experimental outcomes. This document compiles data from various sources, offering clear protocols and visual representations of key concepts.

Executive Summary

This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1 or GPR40)[1]. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions and is therefore commonly prepared as a concentrated stock solution in an organic solvent like DMSO for in vitro and in vivo studies. Understanding the solubility limits and stability of these DMSO stock solutions is critical for maintaining the compound's integrity and ensuring the validity of experimental results. This guide provides quantitative solubility data, recommended storage conditions, and detailed protocols for the preparation and handling of this compound in DMSO.

Solubility of this compound in DMSO

This compound exhibits good solubility in DMSO. However, the reported maximum concentration varies across different suppliers and batches. It is always recommended to consult the certificate of analysis for batch-specific solubility information.

Table 1: Quantitative Solubility Data for this compound in DMSO

| Solubility Parameter | Value | Source(s) |

| Milligrams per Milliliter (mg/mL) | ≥16.05 mg/mL | RayBiotech[2] |

| Milligrams per Milliliter (mg/mL) | Up to 25 mg/mL | Bio2medical[3] |

| Molarity (mM) | Up to 100 mM | R&D Systems[1], Tocris Bioscience |

| Milligrams per Milliliter (mg/mL) equivalent | 34.74 mg/mL | Tocris Bioscience |

Note: The molarity to mg/mL conversion is based on the molecular weight of this compound, which is 347.41 g/mol [1].

Stability of this compound in DMSO

While specific, long-term stability studies for this compound in DMSO are not extensively published, general best practices for storing small molecule solutions in DMSO are applicable and crucial for maintaining the compound's activity.

Key Stability Considerations:

-

Temperature: DMSO stock solutions of many compounds are best stored at low temperatures to minimize degradation.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.

-

Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.

-

Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the solubility and stability of the dissolved compound.

Table 2: Recommended Storage Conditions for Small Molecule Stock Solutions in DMSO

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. | MCE[4], Selleckchem[5], Benchchem[6] |

| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | MCE[4], Benchchem[6] |

| Light Protection | Store in light-protected vials (e.g., amber vials) or wrap vials in foil. | Benchchem[6] |

| Container | Use sterile, tightly sealed vials. | Benchchem[6] |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and handling of this compound stock solutions in DMSO.

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Workflow for Preparing this compound Stock Solution:

Caption: Workflow for preparing and storing this compound stock solution.

Procedure:

-

Calculate the required mass of this compound:

-

For a 10 mM stock solution in 1 mL of DMSO:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 347.41 g/mol = 3.4741 mg

-

-

Weigh the this compound:

-

Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it in a sterile amber vial.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolve the compound:

-

Storage:

Preparation of Working Solutions

Procedure:

-

Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer or cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the working solution is low, typically less than 0.5%, to avoid solvent-induced toxicity or off-target effects in biological assays[4]. A negative control containing the same final concentration of DMSO should always be included in experiments.

Signaling Pathway of this compound

This compound is a selective agonist of the G-protein coupled receptor GPR40 (also known as FFA1). Activation of GPR40 by this compound in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin (B600854) secretion[1].

This compound Signaling Pathway in Pancreatic β-Cells:

Caption: Simplified signaling cascade of this compound via GPR40 activation.

Conclusion

Proper handling and storage of this compound in DMSO are paramount for reliable and reproducible research. This guide summarizes the available solubility data, provides best-practice recommendations for ensuring the stability of stock solutions, and offers detailed experimental protocols. By adhering to these guidelines, researchers can be confident in the integrity of their this compound solutions, leading to more accurate and meaningful experimental outcomes. It is always advisable to consult the manufacturer's specific product information sheet for the most up-to-date and batch-specific details.

References

GW9508: A Novel Modulator of Bone Homeostasis

An In-depth Technical Guide on its Role in Maintaining Bone Density

Abstract

Bone density is maintained by a delicate equilibrium between bone formation by osteoblasts and bone resorption by osteoclasts. Disruptions in this balance can lead to metabolic bone disorders such as osteoporosis. Recent scientific investigations have highlighted the significant role of the free fatty acid receptor agonist, GW9508, in modulating bone cell activity. This compound, primarily known as a dual agonist for G protein-coupled receptor 40 (GPR40/FFAR1) and GPR120 (FFAR4), exhibits a dual-action mechanism that is beneficial for bone health.[1][2] It concurrently inhibits osteoclast differentiation and activity, thereby reducing bone resorption, while promoting osteoblast differentiation and mineralization, which enhances bone formation.[1][3] In vivo studies have corroborated these cellular effects, demonstrating that this compound can prevent ovariectomy-induced bone loss and promote bone regeneration in defect models.[1][3][4] This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to this compound's function in maintaining bone density, positioning it as a promising therapeutic agent for osteolytic disorders.

Introduction to this compound and Bone Metabolism

This compound is a potent synthetic agonist for the free fatty acid receptors GPR40 and GPR120.[1] These receptors are expressed in various tissues, including bone cells, where they act as sensors for medium and long-chain fatty acids.[2][3] The process of bone remodeling is a continuous cycle of resorption and formation. Osteoclasts, derived from hematopoietic precursors, are responsible for breaking down bone tissue, while osteoblasts, originating from mesenchymal stem cells, synthesize new bone matrix that is subsequently mineralized.[5]

This compound intervenes in this process through a dual mechanism:

-

Inhibition of Osteoclastogenesis: By activating GPR40, this compound suppresses the key signaling pathways required for the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[3][6]

-

Promotion of Osteogenesis: this compound has been shown to stimulate the differentiation of bone marrow mesenchymal stem cells (BMSCs) and pre-osteoblastic cells into mature osteoblasts, enhancing the expression of critical bone formation markers.[1]

This bimodal action makes this compound a molecule of significant interest for therapeutic strategies aimed at increasing bone mass and strength.

Mechanism of Action: Signaling Pathways

The effects of this compound on bone cells are mediated by distinct signaling cascades following its binding to GPR40/FFAR1 and potentially GPR120.

Inhibition of Osteoclast Differentiation via GPR40/NF-κB

The primary mechanism for this compound's anti-resorptive effects is the GPR40-dependent inhibition of the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[3] RANKL is the essential cytokine for osteoclast formation.

The activation of GPR40 by this compound interferes with this cascade by blocking the activation of the NF-κB system.[3][6] Specifically, this compound prevents the phosphorylation of the Inhibitor of κB Kinase (IKKα/β) and the subsequent phosphorylation and degradation of the Inhibitor of κBα (IκBα).[3][7] This action sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes. A critical downstream target of this inhibition is the Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclastogenesis, whose expression is consequently downregulated.[3][6]

Promotion of Osteogenic Differentiation

While less defined than its anti-resorptive mechanism, this compound promotes osteogenesis by upregulating key transcription factors and signaling pathways essential for bone formation. Studies suggest involvement of the Wnt/β-catenin and Ras-ERK1/2 signaling pathways.[1][8] Activation of these pathways culminates in the increased expression of Runx2, the master transcription factor for osteoblast differentiation, and other osteogenic markers like Alkaline Phosphatase (Alp), Osterix (Sp7), and Osteopontin (Spp1).[1][9][10]

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Bone Cells

| Cell Type | Model System | This compound Conc. | Key Quantitative Results | Reference(s) |

| Osteoclasts | ||||

| Mouse BMMs | Primary Culture (WT vs GPR40-/-) | 10, 50 µM | Blocked RANKL-induced formation of TRACP+ osteoclasts in WT, no effect in GPR40-/-.[3] | [3][6] |

| RAW264.7 | Pre-osteoclast cell line | 10, 50 µM | Inhibited RANKL-induced TRACP activity and expression of osteoclast markers (TRACP, CTR, MMP-9, CatK).[3] | [3][11] |

| RAW264.7 | Pre-osteoclast cell line | 100 µM | Induced necrosis/cell death via mitochondrial oxidative stress.[12] | [12] |

| Osteoblasts | ||||

| Rat BMSCs | Primary Culture | 50 µM | Significantly upregulated osteogenic genes Alp, Runx2, Sp7, and Spp1.[1] Increased ALP and RUNX2 protein expression.[1][13] | [1][13] |

| MC3T3-E1 | Pre-osteoblast cell line | 10, 50 µM | Increased Alizarin Red staining (mineralization) and expression of osteoblast markers.[2] | [2] |

BMMs: Bone Marrow Macrophages; TRACP: Tartrate-Resistant Acid Phosphatase; CTR: Calcitonin Receptor; MMP-9: Matrix Metalloproteinase-9; CatK: Cathepsin K; BMSCs: Bone Marrow Stromal Cells; ALP: Alkaline Phosphatase.

Table 2: In Vivo Effects of this compound on Bone Density and Repair

| Animal Model | Condition | This compound Dosage | Key Quantitative Results | Reference(s) |

| Ovariectomized (OVX) Mice | Estrogen-deficiency bone loss | 8 mg/kg, 3x/week for 5 weeks | Counteracted OVX-induced bone loss in WT mice (assessed by micro-CT), but not in GPR40-/- mice.[3] | [3][4][6] |

| Rat Cranial Defect | Critical-size bone defect | 50 µM loaded on scaffold | Enhanced new bone formation and osteogenic protein secretion within the defect area.[1] | [1] |

| Mouse Periodontitis | Inflammation-induced bone loss | Not specified | Reduced alveolar bone loss and inhibited osteoclast formation.[14][15] | [14][15][16] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vitro Osteoclastogenesis Assay

-

Objective: To assess the effect of this compound on RANKL-induced osteoclast differentiation.

-

Cell Lines: Primary bone marrow macrophages (BMMs) isolated from wild-type and GPR40-/- mice, or RAW264.7 murine pre-osteoclast cell line.[3]

-

Protocol:

-

Cell Seeding: Plate BMMs or RAW264.7 cells at an appropriate density in culture plates.

-

Differentiation Induction: Culture cells in differentiation medium containing M-CSF (for BMMs) and a pro-osteoclastogenic concentration of RANKL (e.g., 50 ng/mL).[3][17]

-

Treatment: Concurrently treat cells with this compound (e.g., 10 µM, 50 µM) or vehicle control (DMSO).[3]

-

Incubation: Culture for 4-6 days, replacing the medium as required.

-

Staining: Fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRACP) staining.[18] TRACP is an enzyme characteristic of osteoclasts.

-

Quantification: Count multinucleated (≥3 nuclei), TRACP-positive cells under a microscope. These are considered mature osteoclasts.[16][19]

-

-

Endpoint Analysis: Compare the number of osteoclasts in this compound-treated groups versus the vehicle control.

In Vitro Osteogenesis Assay

-

Objective: To determine the effect of this compound on osteoblast differentiation and mineralization.

-

Cell Lines: Rat bone marrow stromal cells (BMSCs) or MC3T3-E1 pre-osteoblast cell line.[1][2]

-

Protocol:

-

Cell Seeding: Plate cells and grow to confluence.

-

Differentiation Induction: Switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.[2]

-

Treatment: Add this compound (e.g., 50 µM) or vehicle control (DMSO) to the medium.[1]

-

Incubation: Culture for 14-21 days, replacing the medium every 2-3 days.

-

Endpoint Analysis:

-

Alkaline Phosphatase (ALP) Activity: At an early timepoint (e.g., day 7), lyse cells and measure ALP activity using a colorimetric assay.[20][21]

-

Mineralization (Alizarin Red Staining): At a late timepoint (e.g., day 21), fix cells and stain with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix.[2]

-

Gene Expression: At various timepoints, extract RNA for real-time RT-PCR analysis of osteogenic marker genes (Alp, Runx2, Sp7, Spp1).[1][13]

-

-

Ovariectomy (OVX) Mouse Model

-

Objective: To evaluate the protective effect of this compound against estrogen deficiency-induced bone loss in vivo.

-

Animal Model: Adult female wild-type and GPR40-/- mice.

-

Protocol:

-

Surgery: Perform bilateral ovariectomy (OVX) or a sham operation on anesthetized mice.

-

Treatment: After a recovery period, begin intraperitoneal injections of this compound (e.g., 8 mg/kg body weight) or vehicle (DMSO) three times per week.[3]

-

Duration: Continue treatment for a predefined period (e.g., 5 weeks).[3]

-

Analysis:

-

Bone Microarchitecture: Euthanize mice, dissect femurs, and perform high-resolution micro-computed tomography (micro-CT) analysis.[3][6]

-

Quantification: Measure key trabecular bone parameters, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Spacing (Tb.Sp).[6]

-

-

-

Endpoint Analysis: Compare bone microarchitecture parameters between sham, OVX-vehicle, and OVX-GW9508 groups in both wild-type and GPR40-/- mice.

References

- 1. 3D-Printed Bioactive Scaffold Loaded with this compound Promotes Critical-Size Bone Defect Repair by Regulating Intracellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a stem cell mediating osteoblast versus adipocyte lineage selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GATA4 Directly Regulates Runx2 Expression and Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR40, a free fatty acid receptor, inhibits osteoclast differentiation and spares bone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a free fatty acid receptor agonist, specifically induces cell death in bone resorbing precursor cells through increased oxidative stress from mitochondrial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Skeletal alkaline phosphatase activity is primarily released from human osteoblasts in an insoluble form, and the net release is inhibited by calcium and skeletal growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The GPR40/GPR120 Agonist GW9508: A Potential Therapeutic Avenue for Metabolic Syndrome-Exacerbated Periodontitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome (MetS) is a significant risk factor for periodontitis, a chronic inflammatory disease leading to the destruction of tooth-supporting tissues. The interplay between these two conditions is characterized by a heightened inflammatory state. This guide explores the therapeutic potential of GW9508, a synthetic agonist for G protein-coupled receptor 40 (GPR40) and GPR120, in mitigating the effects of MetS-exacerbated periodontitis. Recent studies have demonstrated that this compound not only improves metabolic parameters but also reduces alveolar bone loss and periodontal inflammation in preclinical models. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data from key studies, offering valuable insights for researchers and professionals in drug development.

Introduction: The Interplay of Metabolic Syndrome and Periodontitis

Metabolic syndrome, a cluster of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, is strongly associated with an increased prevalence and severity of periodontitis.[1] This connection is bidirectional, with the systemic inflammation characteristic of MetS exacerbating periodontal disease, and the chronic inflammation from periodontitis potentially contributing to systemic metabolic dysregulation.[2] G protein-coupled receptors GPR40 and GPR120, which are receptors for medium- and long-chain free fatty acids, have emerged as promising therapeutic targets due to their roles in modulating both metabolic processes and inflammation.[3][4] Activation of these receptors has been shown to have anti-inflammatory effects, suggesting a potential role in treating inflammatory diseases.[4]

This compound is a synthetic dual agonist for GPR40 and GPR120.[3] Studies have documented its anti-inflammatory properties and beneficial effects in various inflammation-related conditions.[4] This guide focuses on the first-of-its-kind research demonstrating the efficacy of this compound in an animal model of MetS-exacerbated periodontitis.[3]

The Role of this compound in Ameliorating MetS-Exacerbated Periodontitis

A pivotal study investigated the effects of this compound in a mouse model where metabolic syndrome was induced by a high-fat diet (HFD) and periodontitis was induced by periodontal injection of lipopolysaccharide (LPS).[3] The findings from this study form the core of our understanding of this compound's action in this context.

This compound Improves Metabolic Parameters

Treatment with this compound demonstrated a significant improvement in the metabolic health of mice with HFD-induced MetS. The data indicates a reduction in key metabolic markers, suggesting that this compound helps to alleviate the systemic metabolic dysregulation that contributes to the severity of periodontitis.

This compound Attenuates Periodontal Destruction

The study revealed that this compound significantly improves periodontitis by reducing alveolar bone loss, inhibiting the formation of bone-resorbing cells (osteoclasts), and decreasing periodontal inflammation.[3] These effects were observed in mice with both periodontitis alone and periodontitis exacerbated by MetS.[3]

In Vitro Evidence of Anti-inflammatory and Anti-osteoclastogenic Effects

To elucidate the underlying mechanisms, in vitro studies were conducted using macrophages. These experiments showed that this compound directly inhibits osteoclast formation and the secretion of proinflammatory genes from macrophages, providing a molecular basis for the in vivo observations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary study on the effects of this compound.

Table 1: Effect of this compound on Metabolic Parameters in Mice with MetS

| Parameter | MetS Group | MetS + this compound Group |

| Glucose | Increased | Improved |

| Lipids | Increased | Improved |

| Insulin Resistance | Increased | Improved |

Data abstracted from the findings that this compound improved these metabolic parameters.[3]

Table 2: Effect of this compound on Alveolar Bone Loss in Mice with Periodontitis (PD) and MetS-Exacerbated Periodontitis (MetS+PD)

| Parameter | PD Group | PD + this compound Group | MetS+PD Group | MetS+PD + this compound Group |

| Alveolar Bone Loss | Increased | Reduced | Markedly Increased | Reduced |

| Osteoclastogenesis | Increased | Reduced | Markedly Increased | Reduced |

| Periodontal Inflammation | Increased | Reduced | Markedly Increased | Reduced |

Data abstracted from the findings that this compound reduced alveolar bone loss, osteoclastogenesis, and periodontal inflammation.[3]

Table 3: In Vitro Effects of this compound on Macrophages

| Condition | Outcome | Effect of this compound |

| Osteoclast Formation | Number of Osteoclasts | Inhibited |

| Proinflammatory Gene Secretion | Cytokine Levels | Inhibited |

Data abstracted from the in vitro findings of the study.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound's effect on MetS-exacerbated periodontitis.

Animal Model of MetS-Exacerbated Periodontitis

-

Animal Strain: Male C57BL/6 mice.[5]

-

Induction of Metabolic Syndrome: Mice are fed a high-fat diet (HFD) for 20 weeks to induce MetS.[3] Control groups are fed a low-fat diet (LFD).

-

Induction of Periodontitis: Periodontitis is induced by periodontal injection of lipopolysaccharide (LPS) from Porphyromonas gingivalis.[3][6]

-

This compound Treatment: A subset of mice receives treatment with this compound.

Analysis of Alveolar Bone Loss

-

Micro-Computed Tomography (micro-CT):

-

After euthanasia, the maxillae are dissected and fixed.[7]

-

Samples are scanned using a high-resolution micro-CT system.[2][7]

-

Three-dimensional reconstructions of the maxillae are generated.[2]

-

The region of interest (ROI) is defined around the molars to quantify the bone volume fraction (BVF).[7]

-

The distance from the cemento-enamel junction (CEJ) to the alveolar bone crest (ABC) is measured at multiple points to assess linear bone loss.[8][9]

-

Histological Analysis

-

Tissue Preparation:

-

Maxillae are decalcified following micro-CT analysis.[10]

-

Tissues are embedded in paraffin (B1166041) and sectioned.[10]

-

-

Hematoxylin and Eosin (H&E) Staining:

-

Sections are stained with H&E to visualize tissue morphology and inflammatory cell infiltration in the periodontal ligament.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts:

In Vitro Osteoclastogenesis and Gene Expression Assays

-

Cell Culture: RAW264.7 macrophages are used as osteoclast precursors.[13][14]

-

Osteoclast Differentiation:

-

Cells are cultured with Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) to induce differentiation into osteoclasts.[15][16][17]

-

Experimental groups are co-treated with LPS, palmitic acid (PA) (to mimic hyperlipidemia in MetS), and/or this compound.[3]

-

After several days, cells are fixed and stained for TRAP.[16]

-

The number of multinucleated, TRAP-positive cells is quantified.[16]

-

-

Gene Expression Analysis:

-

RAW264.7 cells are treated with LPS, PA, and/or this compound.

-

RNA is extracted from the cells.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of proinflammatory genes.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by activating GPR40 and GPR120, which in turn modulates downstream signaling pathways involved in inflammation and osteoclastogenesis. The binding of this compound to these receptors is proposed to counteract the pro-inflammatory signaling initiated by factors like LPS and elevated free fatty acids (e.g., palmitic acid) that are characteristic of MetS.

In the context of periodontitis, LPS from periodontal pathogens binds to Toll-like receptor 4 (TLR4) on macrophages.[12] In MetS, elevated levels of saturated fatty acids like palmitic acid can further amplify this inflammatory response.[12] This leads to the activation of downstream signaling pathways such as NF-κB and MAPK, resulting in the increased production of pro-inflammatory cytokines and the promotion of osteoclastogenesis.[12]

The activation of GPR40/GPR120 by this compound is thought to interfere with these pro-inflammatory cascades.[4] This leads to a reduction in inflammatory cytokine secretion and an inhibition of the signaling pathways that drive the differentiation of macrophages into bone-resorbing osteoclasts.[3][15][18]

Conclusion and Future Directions

The evidence presented strongly suggests that the GPR40/GPR120 agonist this compound is a promising candidate for the treatment of MetS-associated periodontitis.[3] By simultaneously improving metabolic health and directly targeting the inflammatory and bone-resorptive processes in the periodontium, this compound offers a dual-pronged therapeutic approach.

For researchers and scientists, these findings open up new avenues for investigating the role of fatty acid receptors in oral inflammatory diseases. Further studies are warranted to fully elucidate the downstream signaling pathways of GPR40/GPR120 activation in periodontal tissues and to explore the potential of other agonists with different selectivity profiles.

For drug development professionals, this compound and other GPR40/GPR120 agonists represent a novel class of anti-inflammatory agents for periodontitis. The development of targeted therapies that can be locally or systemically administered could revolutionize the management of this prevalent and debilitating disease, particularly in the growing population of patients with metabolic syndrome. Clinical trials will be the next critical step in translating these promising preclinical findings into tangible benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GPR40/GPR120 Agonist this compound Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A 2-plane micro-computed tomographic alveolar bone measurement approach in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]

- 15. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RANKL-mediated osteoclast formation from murine RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Off-Target Effects of GW9508

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of GW9508, a widely used tool compound for studying the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). While this compound is a potent GPR40 agonist, understanding its interactions with other cellular targets is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential. This document details the known off-target activities of this compound, presents quantitative data in a structured format, outlines key experimental protocols for assessing its effects, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Executive Summary